molecular formula C12H17NO B397021 N-allyl-N-(3-phenoxypropyl)amine

N-allyl-N-(3-phenoxypropyl)amine

Cat. No.: B397021
M. Wt: 191.27g/mol
InChI Key: FWPGXKQBOWZOAL-UHFFFAOYSA-N
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Description

N-allyl-N-(3-phenoxypropyl)amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. With the molecular formula C15H23NO, this compound features a phenoxypropylamine backbone, a structure known to be a key scaffold in ligands targeting central nervous system (CNS) receptors . The core structure is shared with compounds investigated for their potential as agonists for the NOP (nociceptin/orphanin FQ peptide) receptor, a target with promising implications for developing new analgesic and anesthetic agents that may lack the severe side effects of traditional opioids . Furthermore, the 3-phenoxypropylamine motif is a recognized building block in the synthesis of potent and selective histamine H2 receptor antagonists . The addition of an N-allyl group is a common structural modification in medicinal chemistry, a strategy employed to explore structure-activity relationships and fine-tune the properties of lead compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27g/mol

IUPAC Name

3-phenoxy-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C12H17NO/c1-2-9-13-10-6-11-14-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI Key

FWPGXKQBOWZOAL-UHFFFAOYSA-N

SMILES

C=CCNCCCOC1=CC=CC=C1

Canonical SMILES

C=CCNCCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Reactivity Reference
N-allyl-N-(3-phenoxypropyl)amine C₁₂H₁₇NO 191.27 Allyl, phenoxypropyl Polymer precursors, surfactants
Diethyl({2-[2-imino-3-(3-phenoxypropyl)-benzodiazol-1-yl]ethyl})amine C₂₃H₂₈N₆O 420.51 Benzodiazole ring, diethyl groups Bioactive molecule synthesis
N-allyl-N-hexylamine (in copolymer) C₉H₁₉N 141.26 Hexyl chain, sulfonated units Surface-modified polymers (e.g., PEMs)
N-(2-chloro-3-phenoxypropyl)amine derivatives Varies (e.g., C₁₉H₂₃ClNO) ~300–440 Chloro substituent, benzyl/aryloxy groups Alkylation intermediates
N-benzyl-N-(1-methyl-3-phenylpropyl)-amine C₁₇H₂₁N 239.36 Benzyl, methylphenylpropyl Organic synthesis, ligand design
4-Nitro-N-(3-phenylpropyl)aniline C₁₅H₁₆N₂O₂ 256.30 Nitro group, phenylpropyl Electron-deficient amine for catalysis

Structural and Functional Differences

Allyl vs. Benzyl/Chloro Substituents
  • This compound contains a reactive allyl group, which can participate in polymerization or cross-coupling reactions (e.g., Suzuki-Miyaura) due to its π-electrons and terminal double bond . In contrast, N-(2-chloro-3-phenoxypropyl)amines (e.g., ) feature chloro substituents that enhance electrophilicity, making them suitable for nucleophilic displacement reactions .
  • N-benzyl-N-(1-methyl-3-phenylpropyl)-amine () incorporates a benzyl group, increasing steric bulk and aromatic interactions, which may limit reactivity in sterically sensitive reactions compared to the allyl group .
Phenoxypropyl vs. Aryloxy/Hydrocarbon Chains
  • Analogous compounds like N-allyl-N-hexylamine () lack aromaticity but include alkyl chains, resulting in lower polarity and altered solubility profiles .
  • 4-Nitro-N-(3-phenylpropyl)aniline () replaces the ether oxygen with a nitro group, significantly increasing electron-withdrawing effects and reducing basicity compared to the phenoxypropyl analog .

Reactivity and Catalytic Potential

  • Allyl-containing amines like the target compound are precursors in palladium-catalyzed reactions. For example, (NHC)Pd(allyl)Cl complexes () demonstrate high catalytic activity in Suzuki-Miyaura couplings, suggesting that the allyl group in this compound could serve as a ligand or intermediate in similar reactions .
  • In contrast, N-(2-fluoro-3-phenoxypropyl)amines () exhibit fluorinated substituents, which may improve metabolic stability in pharmaceutical contexts but reduce reactivity in cross-coupling applications .

Spectroscopic and Physical Properties

  • Compounds such as 2-(N-Allyl-N-(2,6-dimethylpyrimidin-4-yl)amino)-N-cyclohexylbutanamide () have detailed NMR and HRMS data, confirming their structures and electronic environments . The absence of such data for this compound underscores a need for further characterization.

Preparation Methods

Synthesis of N-Allyl-3-Chloropropylamine

The preparation begins with the synthesis of 3-chloropropylamine, a primary amine. Treatment with allyl bromide in the presence of lithium diisopropylamide (LDA) facilitates mono-alkylation, yielding N-allyl-3-chloropropylamine. The use of LDA ensures deprotonation of the primary amine, enhancing nucleophilicity while minimizing dialkylation.

Reaction Conditions :

  • Base : LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C

  • Electrophile : Allyl bromide (1.1 equiv)

  • Yield : ~70% (estimated based on analogous alkylations)

Phenoxy Group Introduction

The chlorine atom in N-allyl-3-chloropropylamine is displaced via nucleophilic aromatic substitution with phenol derivatives. For example, reaction with sodium phenoxide in refluxing methanol affords N-allyl-N-(3-phenoxypropyl)amine.

Optimized Parameters :

  • Solvent : Methanol

  • Temperature : Reflux (65°C)

  • Duration : 48–72 hours

  • Yield : 65–75% (extrapolated from patent examples)

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the amine. Steric hindrance from the allyl group slightly reduces reaction efficiency compared to N,N-dimethyl analogs.

Reductive Amination of 3-Phenoxypropanal

Aldehyde Synthesis

3-Phenoxypropanal is synthesized through oxidation of 3-phenoxy-1-propanol using pyridinium chlorochromate (PCC) in dichloromethane.

Conditions :

  • Oxidizing Agent : PCC (1.5 equiv)

  • Solvent : CH2Cl2, room temperature, 4 hours

  • Yield : ~85%

Reductive Coupling with Allylamine

The aldehyde undergoes reductive amination with allylamine in the presence of sodium cyanoborohydride (NaBH3CN), selectively forming the secondary amine.

Key Steps :

  • Imine Formation : Allylamine reacts with 3-phenoxypropanal to generate an imine intermediate.

  • Reduction : NaBH3CN reduces the imine to the secondary amine.

Reaction Parameters :

  • Molar Ratio : Aldehyde:allylamine:NaBH3CN = 1:1.2:1.5

  • Solvent : Methanol, pH 5–6 (acetic acid buffer)

  • Yield : 78–82%

Advantages :

  • High atom economy.

  • Avoids harsh alkylation conditions.

Heterocyclic Intermediate Strategy

Imidazolidinone Formation

3-Phenoxypropylamine is condensed with carbonyl diimidazole (CDI) to form an imidazolidinone ring, protecting the amine and enhancing regioselectivity for subsequent alkylation.

Procedure :

  • Reagents : CDI (1.1 equiv), THF, 0°C to room temperature

  • Yield : 90%

Allylation and Ring Opening

The imidazolidinone is treated with allyl bromide under basic conditions (LDA), followed by acidic hydrolysis to release this compound.

Conditions :

  • Base : LDA (2.0 equiv), THF, −78°C

  • Electrophile : Allyl bromide (1.1 equiv)

  • Hydrolysis : 6 M HCl, reflux, 6 hours

  • Overall Yield : 60–65%

Diastereoselectivity :

  • The rigid imidazolidinone scaffold ensures >95% trans-alkylation.

Direct Alkylation of 3-Phenoxypropylamine

Controlled Mono-Alkylation

3-Phenoxypropylamine is reacted with allyl bromide using a bulky base (e.g., potassium tert-butoxide) to suppress dialkylation.

Optimization :

  • Base : t-BuOK (2.5 equiv)

  • Solvent : Dimethylformamide (DMF), 0°C

  • Molar Ratio : Amine:allyl bromide = 1:1.1

  • Yield : 55–60%

Challenges :

  • Competing dialkylation reduces yield.

  • Requires rigorous stoichiometric control.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Nucleophilic SubstitutionLDA, Allyl bromide70%Scalable, patent-validatedLong reaction times
Reductive AminationNaBH3CN, Allylamine80%Mild conditions, high selectivityRequires aldehyde synthesis
Heterocyclic IntermediateCDI, LDA65%Excellent regiocontrolMulti-step, costly reagents
Direct Alkylationt-BuOK, Allyl bromide60%SimplicityLow yield due to dialkylation

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